molecular formula C10H13ClO2S B13908935 3-N-Butylbenzenesulfonyl chloride

3-N-Butylbenzenesulfonyl chloride

Cat. No.: B13908935
M. Wt: 232.73 g/mol
InChI Key: BZZCBXBPWFWBEW-UHFFFAOYSA-N
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Description

3-N-Butylbenzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring an N-butyl substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₁₃ClNO₂S, with a calculated molecular weight of ~246.52 g/mol. The compound is characterized by the presence of a sulfonyl chloride (-SO₂Cl) group, which imparts high reactivity, particularly in nucleophilic substitution and sulfonamide-forming reactions.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

3-butylbenzenesulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-2-3-5-9-6-4-7-10(8-9)14(11,12)13/h4,6-8H,2-3,5H2,1H3

InChI Key

BZZCBXBPWFWBEW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonation of Alkylbenzene Followed by Chlorination

One common approach to synthesizing alkylbenzenesulfonyl chlorides, including this compound, involves the sulfonation of the corresponding alkylbenzene with chlorosulfonic acid, followed by purification steps.

  • Procedure:

    • Alkylbenzene (e.g., N-butylbenzene) is reacted with chlorosulfonic acid at low temperatures (0°C to 45°C) under stirring.
    • The sulfonation reaction is maintained for 0.1 to 10 hours to ensure complete conversion to the sulfonated intermediate.
    • The reaction mixture is then subjected to an ice-water precipitation method to separate and purify the sulfonyl chloride product.
    • Inorganic salt catalysts such as sodium sulfate or potassium sulfate are often added to inhibit side reactions and improve yield and purity.
  • Advantages:

    • The use of inorganic salt catalysts reduces by-products and enhances yield, which can reach 90–99%.
    • The low-temperature one-step sulfonation and chlorination process simplifies operations and shortens production cycles.
    • This method avoids the use of highly toxic inorganic acid chlorides and facilitates easier waste management.
  • Example Data:

Step Conditions Yield (%) Purity Notes
Sulfonation with chlorosulfonic acid 0–45°C, 0.1–10 h, inorganic salt catalyst 90–99 Side reactions minimized
Ice-water precipitation Below 15°C, 25 min ~97 White solid sulfonyl chloride
  • Reference Example:
    • For tert-butylbenzene sulfonyl chloride, 80.4 g tert-butylbenzene and 7.6 g potassium sulfate were reacted with 216.2 g chlorosulfonic acid at 15–20°C, yielding 97% of the sulfonyl chloride after ice-water precipitation.

Chlorination of Benzenesulfonic Acid Derivatives

Another method involves the chlorination of alkylbenzenesulfonic acids using chlorinating agents such as thionyl chloride in the presence of solvents like N,N-dimethylformamide (DMF).

  • Procedure:

    • The alkylbenzenesulfonic acid (e.g., 4-tert-butylbenzenesulfonic acid) is dissolved in DMF.
    • Thionyl chloride is added dropwise at elevated temperature (~70°C) over several hours.
    • The reaction mixture is stirred further to complete chlorination, producing crude alkylbenzenesulfonyl chloride.
    • The product purity is assessed by HPLC, often showing high conversion (~83–86%) with minor by-products such as diphenylsulfone.
  • Advantages:

    • This method allows direct conversion from sulfonic acid to sulfonyl chloride.
    • Reaction conditions are controllable, and the use of DMF facilitates solubilization and reaction efficiency.
  • Example Data:

Reagent Amount (mol) Temp (°C) Time (h) Product Purity (%) By-product (%)
4-tert-butylbenzenesulfonic acid 1.0 70 4 83.6–86.3 4.1–6.3 (diphenylsulfone)
  • Reference Example:
    • 144.3 g of 4-tert-butylbenzenesulfonic acid reacted with 333.1 g thionyl chloride in DMF at 70°C yielded crude sulfonyl chloride with 86.3% purity by HPLC.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Temperature (°C) Reaction Time (h) Yield (%) Purity & Notes
Sulfonation with chlorosulfonic acid + ice-water precipitation N-butylbenzene or alkylbenzene Chlorosulfonic acid, inorganic salt catalyst 0–45 0.1–10 90–99 High yield, low by-products, simple process
Chlorination of sulfonic acid with thionyl chloride Alkylbenzenesulfonic acid Thionyl chloride, DMF ~70 4–6 ~83–86 Requires purification, minor by-products
Reaction of sulfonyl chloride with amine (for sulfonamide synthesis) Phenylsulfonyl chloride n-Butylamine, NaOH 20–60 1–2 High Demonstrates sulfonyl chloride reactivity

Research Findings and Notes

  • The use of inorganic salts such as sodium sulfate or potassium sulfate as catalysts in the sulfonation step significantly improves yield and suppresses side reactions, leading to cleaner products and easier purification.
  • Thionyl chloride chlorination of sulfonic acids in DMF is effective but often yields crude products requiring further purification; HPLC analysis is essential for monitoring purity and by-product formation.
  • Ultrasonic conditions and controlled temperature facilitate the reaction of sulfonyl chlorides with amines, highlighting the importance of sulfonyl chlorides as versatile intermediates in organic synthesis.
  • Electrochemical methods for N–S bond formation involving sulfonyl derivatives are emerging but currently less common for direct sulfonyl chloride preparation.

Chemical Reactions Analysis

Types of Reactions

3-N-Butylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfonamides.

    Addition Reactions: It can also undergo addition reactions with compounds containing double or triple bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonic Acids: Formed through oxidation reactions.

    Alkylated Products: Formed through addition reactions with alkenes or alkynes.

Scientific Research Applications

3-N-Butylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonic acids, and other derivatives.

    Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide functional groups.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-N-Butylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 3-N-Butylbenzenesulfonyl chloride with 3-Chlorobenzenesulfonyl chloride , a structurally related compound with distinct substituent effects. Data for the latter are sourced from NIST (), while inferences for the former are based on substituent properties:

Property This compound 3-Chlorobenzenesulfonyl Chloride
Molecular Formula C₁₀H₁₃ClNO₂S C₆H₄Cl₂O₂S
Molecular Weight (g/mol) ~246.52 (calculated) 211.066
Substituent N-butyl (3-position) Chlorine (3-position)
Electron Effect Mild electron-donating (alkyl group) Strongly electron-withdrawing (Cl)
Lipophilicity (LogP) Higher (due to N-butyl chain) Lower
Reactivity Steric hindrance slows nucleophilic attack Faster substitution due to Cl’s EW effect
Typical Applications Potential surfactant/drug intermediate Pharmaceutical/agrochemical synthesis

Detailed Analysis

Substituent Effects :

  • The N-butyl group in this compound introduces steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to the smaller, electron-withdrawing chlorine substituent in 3-Chlorobenzenesulfonyl chloride .
  • The alkyl chain enhances lipophilicity, making the N-butyl derivative more soluble in organic solvents, whereas the chloro analog is better suited for polar reaction environments.

Synthetic Utility :

  • 3-Chlorobenzenesulfonyl chloride is widely used in sulfonamide synthesis due to its high reactivity and stability under acidic conditions . In contrast, the N-butyl variant’s bulk may favor selective reactions in sterically demanding contexts, such as polymer crosslinking.

Thermodynamic Stability :

  • The electron-withdrawing chlorine substituent in 3-Chlorobenzenesulfonyl chloride stabilizes the sulfonyl chloride group via resonance, whereas the N-butyl group’s electron-donating nature could marginally destabilize the compound, increasing its susceptibility to hydrolysis.

Limitations of Comparison

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